molecular formula C4H8O4S2 B8700536 3-Methylsulfonothioyloxypropanoic acid

3-Methylsulfonothioyloxypropanoic acid

Cat. No.: B8700536
M. Wt: 184.2 g/mol
InChI Key: YGZDGSRXJVYYJM-UHFFFAOYSA-N
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Description

3-Methylsulfonothioyloxypropanoic acid is a sulfur-containing organic compound characterized by a propanoic acid backbone substituted at the third carbon with a methylsulfonothioyloxy group (-O-SO₂-S-CH₃). This functional group combines sulfonyl (electron-withdrawing) and thioether (sulfur-based) moieties, imparting unique physicochemical properties.

Properties

Molecular Formula

C4H8O4S2

Molecular Weight

184.2 g/mol

IUPAC Name

3-methylsulfonothioyloxypropanoic acid

InChI

InChI=1S/C4H8O4S2/c1-10(7,9)8-3-2-4(5)6/h2-3H2,1H3,(H,5,6)

InChI Key

YGZDGSRXJVYYJM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanethiosulfonic acid 2-carboxyethyl ester typically involves the esterification of methanethiosulfonic acid with a carboxylic acid derivative. One common method is the reaction of methanethiosulfonic acid with 2-carboxyethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of methanethiosulfonic acid 2-carboxyethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonothioyloxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Methylsulfonothioyloxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.

    Biology: Employed in studies involving protein modification and enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of methanethiosulfonic acid 2-carboxyethyl ester involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and enzymes. This modification can lead to the inhibition of enzyme activity or alteration of protein function. The pathways involved in these interactions often include the formation of covalent bonds between the compound and the target molecule .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound* N/A C₅H₈O₄S₂ 196.24 Carboxylic acid, sulfonothioyloxy Hypothetical: High acidity, redox-active sulfur
3-(Methylsulfonyl)propanoic acid 645-83-0 C₄H₈O₄S 152.17 Carboxylic acid, sulfonyl Strong acidity (pKa ~2.1), stable in aqueous conditions
Ethyl 3-(methylsulfonyl)propanoate 118675-14-2 C₇H₁₂O₄S 192.23 Ester, sulfonyl Lipophilic; precursor for hydrolysis to sulfonyl acids
3-(2-Thienyl)propanoic acid N/A C₇H₈O₂S 156.20 Carboxylic acid, thienyl Conjugated system; used in conductive polymers
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid N/A C₇H₁₃NO₂S 175.25 Carboxylic acid, thioether, amine Reactivity with biological systems; potential toxicity

Functional Group Analysis

  • Sulfonothioyloxy vs. Sulfonyl: The sulfonothioyloxy group (-O-SO₂-S-CH₃) in the target compound differs from the sulfonyl (-SO₂-) group in 3-(methylsulfonyl)propanoic acid. The thioether moiety could also enhance redox activity or metal coordination .
  • Ester vs. Acid: Ethyl 3-(methylsulfonyl)propanoate is an ester derivative of 3-(methylsulfonyl)propanoic acid. Its lipophilicity makes it suitable for organic synthesis, whereas the carboxylic acid form (target compound) would exhibit higher water solubility and reactivity in aqueous environments .
  • Thienyl vs. Sulfonothioyloxy: 3-(2-Thienyl)propanoic acid features a thiophene ring, enabling π-conjugation and applications in optoelectronics.

Reactivity and Stability

  • Acidity: Sulfonyl groups (e.g., in 3-(methylsulfonyl)propanoic acid) strongly acidify adjacent protons (pKa ~2.1). The sulfonothioyloxy group’s mixed electronic effects may result in a slightly higher pKa, balancing electron withdrawal (via SO₂) and electron donation (via thioether) .
  • Thermal and Oxidative Stability: Sulfonyl derivatives are generally stable under oxidative conditions, whereas thioether-containing compounds (e.g., 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid) may oxidize to sulfoxides or sulfones, altering reactivity .

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